Aciculatin

Description

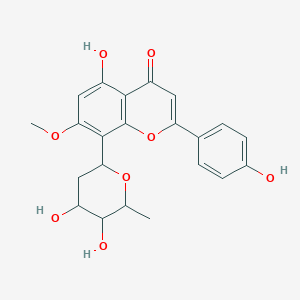

Aciculatin (8-((2R,4S,5S,6R)-tetrahydro-4,5-dihydroxy-6-methyl-2H-pyran-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is a naturally occurring C-glycosidic flavonoid isolated from the medicinal plant Chrysopogon aciculatus . Its unique structure features a β-C-glycosidic bond and intramolecular hydrogen bonding between hydroxyl and ketonic oxygen atoms, conferring exceptional stability and resistance to enzymatic degradation .

This compound exhibits dual pharmacological activities:

Anticancer Activity: It induces p53-dependent apoptosis in cancer cells by depleting MDM2 (a negative regulator of p53), leading to G1 cell cycle arrest, p21 upregulation, and caspase activation (caspase-9/-3 and PARP cleavage). The GI50 and IC50 values in HCT116 colorectal cancer cells are 2.81 mM and 5.88 mM, respectively .

Anti-Inflammatory Activity: At 1–10 μM, this compound suppresses LPS-induced inflammation in macrophages by inhibiting NF-κB nuclear translocation and JNK/p38 MAPK pathways, reducing iNOS/COX-2 expression and downstream mediators (NO and PGE2) .

Properties

Molecular Formula |

C22H22O8 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

8-(4,5-dihydroxy-6-methyloxan-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3 |

InChI Key |

RUTGHCUXABPJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Aciculatin with Other Anticancer Flavonoids

Key Differences :

- Structural Stability : this compound’s C-glycosidic linkage enhances metabolic stability compared to O-glycosides like quercetin and kaempferol, which are prone to hydrolysis .

- p53 Specificity: Unlike quercetin, which induces DNA damage and ROS, this compound activates p53 without significant genotoxicity, making it a safer candidate .

Anti-Inflammatory Activity Against NF-κB/COX-2 Inhibitors

Table 2: Comparison of Anti-Inflammatory Efficacy

Key Insights :

- Dual Pathway Inhibition : this compound simultaneously suppresses NF-κB and MAPK pathways, whereas celecoxib only targets COX-2 .

- Concentration Dependency : this compound’s anti-inflammatory effects are dose-dependent (1–10 μM), unlike kaempferol, which shows erratic inhibition (e.g., 100% COX-2 suppression at 10 ppm but lower efficacy at higher doses) .

Mechanistic Advantages Over DNA-Binding Agents

This compound’s apoptosis-inducing mechanism differs from classical DNA-binding agents like doxorubicin:

- MDM2-Driven p53 Activation : By downregulating MDM2 mRNA, this compound stabilizes p53 without relying on DNA damage signals, a unique feature compared to nutlin-3 (an MDM2-p53 interaction inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.